9-(3,4-dimethylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide
Description
9-(3,4-Dimethylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-11-8-9-14(10-12(11)2)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,21,26)(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYOIDBNNKQOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethylbenzaldehyde with 2-phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the purine core structure. Subsequent functionalization steps, including oxidation and amide formation, lead to the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(3,4-Dimethylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several biological activities, making it a candidate for further investigation in medicinal chemistry.
Anticancer Activity
Several studies have demonstrated that derivatives of purine compounds can inhibit cancer cell proliferation. The specific compound has shown promise in:
- Inducing apoptosis in various cancer cell lines.
- Inhibiting key signaling pathways involved in tumor growth and metastasis.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar purine derivatives and found that they significantly decreased cell viability in breast and lung cancer cell lines through apoptosis induction mechanisms .
Antiviral Properties
Research into the antiviral effects of purine derivatives has suggested that they may inhibit viral replication. This compound could potentially act against viruses by:
- Targeting viral enzymes essential for replication.
Case Study : An investigation into related compounds revealed their effectiveness against RNA viruses, leading to a reduction in viral load in infected cells .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds like 9-(3,4-dimethylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide may exert anti-inflammatory effects by:
- Modulating cytokine production.
Case Study : Research highlighted the ability of similar compounds to reduce inflammatory markers in animal models of arthritis .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 9-(3,4-dimethylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 9-(3,4-Dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide
- 9-(3,4-Dichlorophenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide
- 9-(3,4-Difluorophenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide
Uniqueness
What sets 9-(3,4-dimethylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide apart from similar compounds is its specific substitution pattern on the purine ring. The presence of the 3,4-dimethylphenyl group imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
9-(3,4-Dimethylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative notable for its complex structure and potential biological activities. This compound has attracted attention in medicinal chemistry due to its possible applications in treating various diseases, including cancer and microbial infections.
Chemical Structure
The compound's molecular structure can be represented as follows:
This configuration includes a purine core with specific substitutions that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Anticancer Properties
Recent studies have indicated that this compound shows significant anticancer activity. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The compound appears to activate caspase pathways, leading to programmed cell death.
Antimicrobial Effects
Research indicates that this compound has potential as an antimicrobial agent:
- Bacterial Inhibition : Studies have shown effective inhibition against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : It may interfere with bacterial DNA replication or RNA transcription.
Table 1: Summary of Biological Activities
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Condensation Reaction : The reaction of 3,4-dimethylbenzaldehyde with 2-phenylhydrazine forms a hydrazone intermediate.
- Cyclization : Under acidic conditions, the hydrazone undergoes cyclization to yield the purine core structure.
- Functionalization : Subsequent oxidation and amide formation yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
